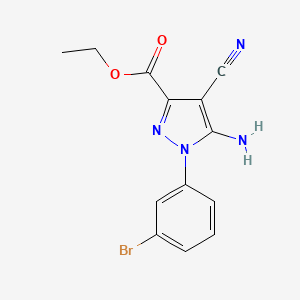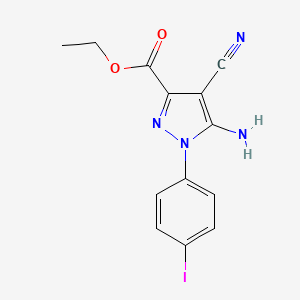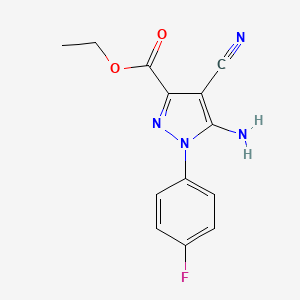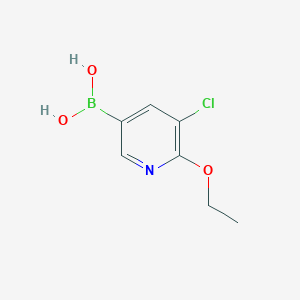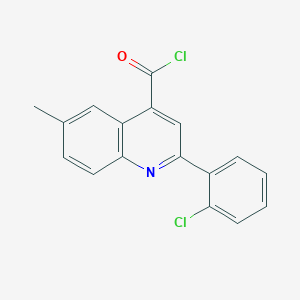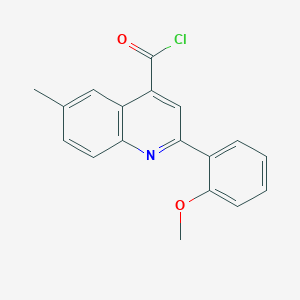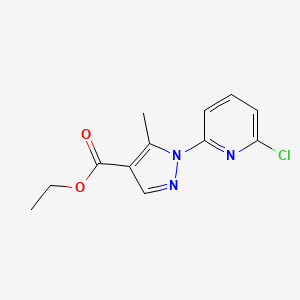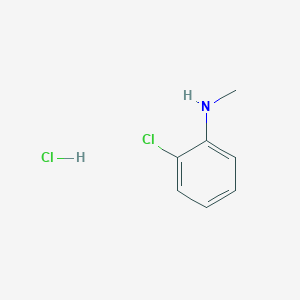
6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride
Übersicht
Beschreibung
6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C20H17Cl2NO2 . It has a molecular weight of 374.27 . This compound is intended for research use only and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride consists of a quinoline core with a chlorine atom at the 6th position. The 2nd position of the quinoline core is substituted with a 4-isobutoxyphenyl group. The 4th position of the quinoline core is substituted with a carbonyl chloride group .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride are not fully detailed in the available resources. It has a molecular weight of 374.27 . For more detailed information, please refer to its Material Safety Data Sheet (MSDS) or contact the supplier.Wissenschaftliche Forschungsanwendungen
Chlorination and Aromatization Studies : The chlorination of quinoline derivatives, similar in structure to 6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride, has been extensively studied. For example, thionyl chloride has been used to chlorinate compounds like 3-phenoxy-1,2,3,4-tetrahydrobenzo[h]quinolines, which is accompanied by aromatization of the tetrahydropyridine ring (Kutkevichus, Sherenas, & Poshyunas, 1974).
Structural and Optical Properties : Studies on the structural and optical properties of quinoline derivatives have been conducted, focusing on how these properties are influenced by various substitutions and formations. For example, 2-Amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl) - 5, 6- dihydro - 4H-pyrano [3,2-c] quinoline-3- carbonitrile (Ph-HPQ) and its chlorinated counterpart have been studied for their polycrystalline structures and optical properties in thin films (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis and Reactivity : Research has also focused on the synthesis and reactivity of quinoline derivatives. For instance, reactions involving quinoline N-oxides and isoxazole derivatives have been studied to introduce carbon functions to quinoline, leading to various quinoline derivatives with side chains (Yamanaka, Egawa, & Sakamoto, 1978).
Electrochemical and Photovoltaic Properties : The electrochemical and photovoltaic properties of quinoline derivatives, such as 4H-pyrano[3,2-c]quinolines, have been investigated for potential applications in organic–inorganic photodiode fabrication. These studies explore how different substitutions on the quinoline ring affect their electronic properties (Zeyada, El-Nahass, & El-Shabaan, 2016).
NMR Spectroscopic Studies : Nuclear magnetic resonance (NMR) spectroscopic studies have been conducted to understand the interactions of quinoline derivatives with other chemicals. For example, the action of ammonium chloride toward chloroquine, a quinoline derivative, has been studied using NMR spectroscopy (Kosugi, Yamura, & Furuya, 1990).
Crystal Structure and Chemosensor Applications : The crystal structure of quinoline derivatives and their potential as chemosensors for different cations have been investigated. This includes the synthesis, structural characterization, and spectroscopic analysis of such compounds (Hranjec et al., 2012).
Safety And Hazards
The specific safety and hazard information for 6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride is not provided in the available resources. As with all chemicals, it should be handled with appropriate safety measures. Always refer to its Material Safety Data Sheet (MSDS) for detailed safety information .
Eigenschaften
IUPAC Name |
6-chloro-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO2/c1-12(2)11-25-15-6-3-13(4-7-15)19-10-17(20(22)24)16-9-14(21)5-8-18(16)23-19/h3-10,12H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZHBTYMZLYRAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501163282 | |
| Record name | 6-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501163282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160263-41-1 | |
| Record name | 6-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501163282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,8-Dibromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1420480.png)

